molecular formula C12H15F3N2O4 B12220226 Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12220226
M. Wt: 308.25 g/mol
InChI Key: WPTNJCYRVYNHBT-UHFFFAOYSA-N
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Description

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a fluorinated organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties The trifluoropropyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of diethyl 3,5-dicarboxypyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound, respectively.

Scientific Research Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is primarily influenced by the presence of the trifluoropropyl group, which can interact with various molecular targets and pathways. The electron-withdrawing nature of the trifluoropropyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can further influence its biological activity.

Comparison with Similar Compounds

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate can be compared with other similar compounds, such as:

    Diethyl 3,5-dicarboxypyrazole: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.

    Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4,5-dicarboxylate: Similar structure but with different substitution pattern on the pyrazole ring.

    Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,4-dicarboxylate: Another isomer with distinct reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H15F3N2O4

Molecular Weight

308.25 g/mol

IUPAC Name

diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3

InChI Key

WPTNJCYRVYNHBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC

Origin of Product

United States

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